molecular formula C17H12FNO2S2 B5142242 2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one

2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one

Cat. No. B5142242
M. Wt: 345.4 g/mol
InChI Key: ROWJMFVSYFVUOE-UVTDQMKNSA-N
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Description

2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is a chemical compound with a molecular formula of C18H12FNO2S2. It is a thiazole derivative that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It may also activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one exhibits anti-inflammatory and antioxidant effects. It has also been found to inhibit the growth of tumor cells. In addition, the compound has been studied for its potential in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one in lab experiments is its potential as a therapeutic agent. However, one limitation is that the compound has low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its potential in the treatment of other diseases, such as cancer and inflammatory disorders. Additionally, future studies could focus on improving the solubility of the compound in water, which would make it more useful in lab experiments.

Synthesis Methods

The synthesis of 2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one involves the reaction between 2-mercapto-4-(4-fluorophenyl)-5-(2-furyl)-1,3-thiazole and allyl bromide in the presence of potassium carbonate. The reaction takes place in anhydrous acetonitrile and is catalyzed by copper(I) iodide. The yield of the reaction is approximately 60%.

Scientific Research Applications

2-(allylthio)-4-{[5-(4-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential in the treatment of Alzheimer's disease.

properties

IUPAC Name

(4Z)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO2S2/c1-2-9-22-17-19-14(16(20)23-17)10-13-7-8-15(21-13)11-3-5-12(18)6-4-11/h2-8,10H,1,9H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJMFVSYFVUOE-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCSC1=N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one

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